1-[(4-CHLOROPHENYL)SULFANYL]-N-ETHYL-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Overview
Description
1-[(4-CHLOROPHENYL)SULFANYL]-N-ETHYL-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenylthio group, an ethyl group, and a dioxo-dihydroanthracene carboxamide moiety
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)SULFANYL]-N-ETHYL-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the chlorophenylthio group: This can be achieved by reacting 4-chlorothiophenol with an appropriate halogenated compound under basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the intermediate compound with an ethylating agent such as ethyl bromide.
Formation of the dioxo-dihydroanthracene moiety: This can be synthesized through a series of oxidation and reduction reactions starting from anthracene.
Coupling of the intermediates: The final step involves coupling the chlorophenylthio and ethylated dioxo-dihydroanthracene intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)SULFANYL]-N-ETHYL-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The chlorophenylthio group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorophenylthio group can be coupled with boronic acids to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-CHLOROPHENYL)SULFANYL]-N-ETHYL-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)SULFANYL]-N-ETHYL-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and target, and further research is needed to elucidate the detailed molecular interactions.
Comparison with Similar Compounds
1-[(4-CHLOROPHENYL)SULFANYL]-N-ETHYL-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE can be compared with other similar compounds, such as:
1-[(4-bromophenyl)thio]-N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-[(4-methylphenyl)thio]-N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: The presence of a methyl group instead of chlorine can lead to differences in chemical properties and applications.
1-[(4-nitrophenyl)thio]-N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: The nitro group introduces additional reactivity and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-N-ethyl-9,10-dioxoanthracene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3S/c1-2-25-23(28)18-12-11-17-19(22(18)29-14-9-7-13(24)8-10-14)21(27)16-6-4-3-5-15(16)20(17)26/h3-12H,2H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTVHEUTXMZZQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)SC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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